
N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine is a tertiary amine with a heterocyclic structure. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with organic groups. The presence of the quinoline ring system in its structure makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Alkylation: The introduction of ethyl and methyl groups can be achieved through alkylation reactions. For instance, the quinoline derivative can be treated with ethyl iodide and methyl iodide in the presence of a base like potassium carbonate to introduce the ethyl and methyl groups.
Reduction: The reduction of the quinoline ring to form the tetrahydroquinoline can be carried out using hydrogenation in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine can undergo oxidation reactions, where the amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: More saturated amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-ethyl-1,2,3,4-tetrahydroquinolin-3-amine: Similar structure but with different alkyl groups.
N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine: Lacks the ethyl group.
N-Ethyl-1,2,3,4-tetrahydroquinolin-3-amine: Lacks one of the methyl groups.
Uniqueness
N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to the specific combination of ethyl and methyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. The presence of the tetrahydroquinoline ring also adds to its uniqueness, providing a rigid structure that can interact specifically with biological targets.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-ethyl-N,1-dimethyl-3,4-dihydro-2H-quinolin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-4-14(2)12-9-11-7-5-6-8-13(11)15(3)10-12/h5-8,12H,4,9-10H2,1-3H3 |
InChI Key |
DQTACQIFFZHMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CC2=CC=CC=C2N(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


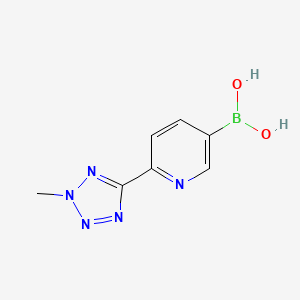
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)

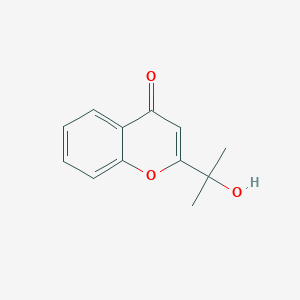
![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)
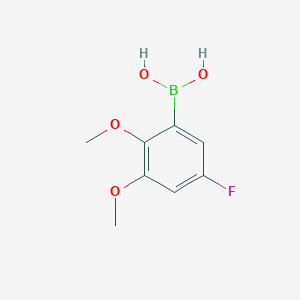


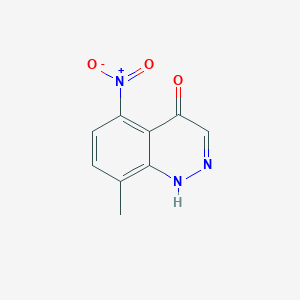
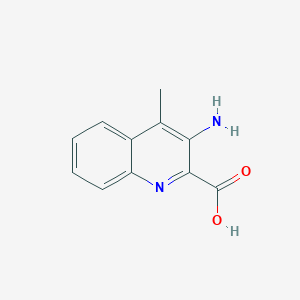
![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)
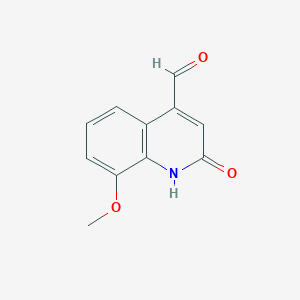
![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)
![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
